Lipophilicity Advantage of the 5-Cyclobutylmethoxy Substitution vs. Unsubstituted Pyrazine-2-carboxylic Acid
Introduction of the cyclobutylmethoxy group at the 5-position increases calculated LogP by 0.5–1.1 log units compared to the parent pyrazine-2-carboxylic acid scaffold. The unsubstituted pyrazine-2-carboxylic acid has an experimentally determined LogP of −0.42 . Predicted LogP values for 5-(cyclobutylmethoxy)pyrazine-2-carboxylic acid range from 0.12 (clogP) to 0.68 (ALogP) depending on the algorithm [1]. This approximately 1-log unit increase in lipophilicity corresponds to a tenfold increase in octanol-water partition coefficient, which directly influences membrane permeability of downstream amide conjugates [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | clogP 0.12; ALogP 0.68 |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid (unsubstituted): experimental LogP -0.42 |
| Quantified Difference | ΔLogP +0.54 to +1.10 |
| Conditions | In silico prediction using multiple algorithms; experimental LogP for comparator from shake-flask method |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, making the 5-cyclobutylmethoxy derivative a superior starting point for CNS-targeted library synthesis where the unsubstituted acid's low lipophilicity limits bioavailability.
- [1] SILDrug Database. Predicted clogP for C10H12N2O3 scaffold: 0.12. CIRS Group CAS Database. ALogP: 0.68. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
